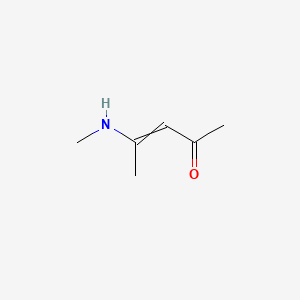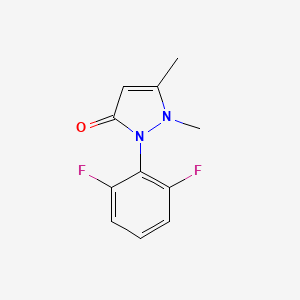
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique chemical structure, which includes difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, along with a propan-1-one moiety. Its molecular formula is C11H9F5O2S, and it has a molecular weight of 300.24 g/mol .
Métodos De Preparación
The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with difluoromethoxy and trifluoromethylthio groups through electrophilic aromatic substitution reactions.
Attachment of the propan-1-one moiety: The propan-1-one group is introduced via Friedel-Crafts acylation, using appropriate acylating agents and catalysts under controlled conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one: This compound has a similar structure but with different positional isomers, leading to variations in its chemical and biological properties.
1-(2-(Difluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-1-one: Another positional isomer with distinct reactivity and applications.
Propiedades
Fórmula molecular |
C11H9F5O2S |
|---|---|
Peso molecular |
300.25 g/mol |
Nombre IUPAC |
1-[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5O2S/c1-2-8(17)7-4-3-6(19-11(14,15)16)5-9(7)18-10(12)13/h3-5,10H,2H2,1H3 |
Clave InChI |
JIRWUZRMNZLKMW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















